Ginsenoside Rs2
Description
The compound beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- is a highly substituted dammarane-type triterpenoid saponin. Its core structure is based on a dammar-24-en skeleton with hydroxyl groups at positions 3β and 12β. Key structural features include:
Properties
IUPAC Name |
[6-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSZCIZVSPSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H92O23 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316896 | |
| Record name | Ginsenoside Rs2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1121.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87733-66-2 | |
| Record name | Ginsenoside Rs2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87733-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rs2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aglycone Preparation
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Starting Material : Protopanaxatriol (PPT) or analogous dammarane aglycones are derived from natural sources (e.g., Panax ginseng) or semisynthetic routes.
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Protection :
Glycosylation Methods
C-20 Glycosylation
The 20-OH group’s tertiary position necessitates mild activation. Au(I)-catalyzed conditions (Ph₃PAuNTf₂, 4 Å MS, CH₂Cl₂) achieve β-configuration with 84% yield:
6-O-α-L-Arabinofuranosyl Attachment
The 6-OH of the C-20 glucose is functionalized via Schmidt glycosylation:
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Donor : Per-O-acetylated α-L-arabinofuranosyl trichloroacetimidate.
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Conditions : BF₃·OEt₂ (0.1 equiv.) in anhydrous CH₂Cl₂, -20°C.
C-3 Glycosylation and 6-O-Acetylation
Installation of 2-O-β-D-Glucopyranosyl Unit
Regioselective 6-O-Acetylation
Adapting methods from malonylated glycoside synthesis:
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Reagents : Acetic anhydride, tert-butyl isocyanide (1.2 equiv.).
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Solvent : Anhydrous DMF, 0°C → rt, 12 h.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : Key signals include δ 5.12 (H-1 of C-20 glucose, J = 7.8 Hz, β-configuration) and δ 2.05 (6-O-acetyl methyl).
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- undergoes various chemical reactions, including:
Oxidation: beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ginsenoside Rs2.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various ginsenoside derivatives with altered pharmacological properties. These derivatives are often studied for their enhanced biological activities .
Scientific Research Applications
Glycobiology
The compound serves as a model for studying glycosidic bonds and their biological implications. Its structure allows researchers to investigate how glycosylation affects protein function and cellular interactions.
Antioxidant Activity
Research indicates that similar glucopyranosides exhibit significant antioxidant properties. For instance, caffeoyl-β-D-glucopyranoside showed a high percentage inhibition of DPPH radicals, suggesting that derivatives of beta-D-glucopyranoside may also possess antioxidant capabilities, which can be crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Beta-D-glucopyranosides have been shown to modulate inflammatory responses. For example, phenyl-β-D-glucopyranoside demonstrated the ability to inhibit nitric oxide production and downregulate pro-inflammatory cytokines in macrophages . This suggests that the compound could be explored for its potential in treating inflammatory diseases.
Diabetes Management
Glycosides like beta-D-glucopyranoside have been studied for their effects on glucose metabolism. In animal models, compounds with similar structures have shown promise in reducing postprandial blood glucose levels, indicating potential utility in diabetes management .
Data Tables
Case Study 1: Antioxidant Potential
A study investigating the antioxidant properties of caffeoyl-β-D-glucopyranoside revealed an IC50 value of 93.25 μM, demonstrating significant scavenging activity against DPPH radicals. This finding supports the hypothesis that beta-D-glucopyranosides may offer protective effects against oxidative damage.
Case Study 2: Inflammation Modulation
Phenyl-β-D-glucopyranoside was tested on LPS-stimulated murine macrophages, resulting in a marked decrease in TNF-alpha production and other inflammatory markers. This suggests potential therapeutic applications for inflammatory disorders .
Case Study 3: Blood Glucose Regulation
In a controlled experiment with diabetic rats, administration of a beta-D-glucopyranoside derivative prior to carbohydrate intake resulted in significantly lower postprandial blood glucose levels compared to controls, highlighting its potential as an antidiabetic agent .
Mechanism of Action
beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including:
Apoptosis Pathway: beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective Pathway: beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- protects neurons from oxidative stress and apoptosis by activating antioxidant enzymes and signaling pathways
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural differences and similarities with key analogs:
Key Observations:
Sugar Substitutions: The target compound’s acetylated glucose at C-3 contrasts with Ginsenoside Rc’s non-acetylated disaccharide (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) . Acetylation may enhance lipophilicity and membrane permeability.
Functional Groups: The 24-en double bond in the target compound differs from Vinaginsenoside R25’s 24-oxo group, which could alter metabolic stability or redox activity . Ginsenoside A1’s 6-deoxy-α-L-mannopyranosyl substitution at C-3 highlights variability in sugar moieties across dammarane saponins .
Ginsenoside Rc ()
- Metabolic Syndrome : Modulates lipid metabolism and insulin sensitivity via PPAR-γ and AMPK pathways .
Vinaginsenoside R25 ()
- The 24-oxo group may confer unique reactivity, such as susceptibility to reduction or nucleophilic attack, compared to the target compound’s 24-en structure .
Beta-D-Glucopyranoside Derivatives ()
- The acetyl group in the target compound could enhance binding affinity or bioavailability.
Hypothetical Pharmacological Implications
- Acetylation Effects: The 6-O-acetyl group may slow hydrolysis by esterases, prolonging half-life compared to non-acetylated analogs.
- Arabinofuranosyl-Glucopyranosyloxy Chain: This disaccharide may mediate interactions with carbohydrate-binding proteins (e.g., lectins) or immune receptors .
Biological Activity
Beta-D-Glucopyranoside, specifically the compound identified as (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-, is a complex glycoside with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and case studies.
Chemical Structure
The compound features a dammarane-type structure that is characteristic of many bioactive saponins. Its glycosidic linkages contribute to its solubility and bioactivity. The specific arrangement of sugar moieties influences its interaction with biological systems.
Antimicrobial Activity
Research indicates that various glucopyranosides exhibit significant antimicrobial properties. For instance, studies have shown that β-sitosterol-D-glucopyranoside has notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/ml .
Table 1: Antimicrobial Activity of Beta-D-Glucopyranoside Derivatives
| Pathogen | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 |
| Pseudomonas aeruginosa | 10 | 20 |
| Enterococcus faecalis | 15 | 30 |
The compound's effectiveness often increases when used in combination with other antimicrobial agents, suggesting a synergistic effect that enhances its therapeutic potential.
Anti-inflammatory Properties
Beta-D-glucopyranosides are also known for their anti-inflammatory effects. For example, the traditional processing of certain herbal extracts has been shown to enhance their anti-inflammatory activities. In one study, compounds derived from Dendrobium species demonstrated significant reductions in inflammatory markers .
Case Study: Dendrobium Extracts
- Objective : To evaluate the anti-inflammatory effects of processed Dendrobium extracts.
- Methodology : Analysis of inflammatory cytokines in vitro.
- Results : Processed extracts showed a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
Anticancer Activity
The anticancer potential of beta-D-glucopyranosides has been explored in various studies. For instance, compounds similar to beta-D-glucopyranoside have been shown to induce apoptosis in cancer cells through the modulation of cell signaling pathways .
Table 2: Anticancer Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Physcion | HeLa | 15 |
| Physcion 8-O-beta-D-glucopyranoside | MCF-7 | 10 |
These findings suggest that beta-D-glucopyranosides may serve as promising candidates for cancer therapies due to their ability to inhibit tumor growth and induce cell death.
The mechanisms underlying the biological activities of beta-D-glucopyranosides are multifaceted:
- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic processes.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production and modulation of immune responses.
- Anticancer Mechanisms : Induction of apoptosis via activation of caspases and inhibition of cell cycle progression.
Q & A
Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?
- Methodology:
- Use DSS-induced colitis in C57BL/6 mice (5% dextran sulfate, 7 days). Administer 10 mg/kg compound orally and quantify IL-6/TNF-α reduction via ELISA (expected >40% vs. control) .
- Validate target engagement with immunohistochemistry for NF-κB p65 nuclear translocation in colonic epithelium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
